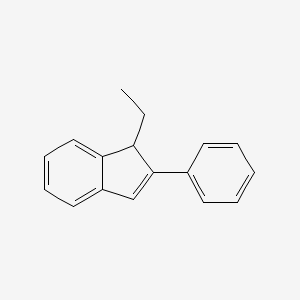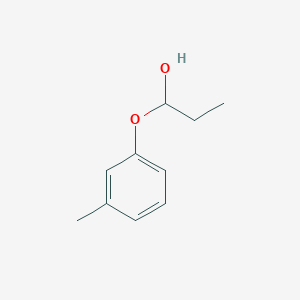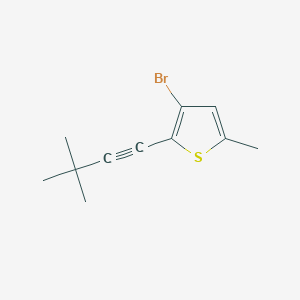
3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a 3,3-dimethylbut-1-yn-1-yl group attached to the thiophene ring. These structural features impart unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene typically involves the bromination of a precursor thiophene compound followed by the introduction of the 3,3-dimethylbut-1-yn-1-yl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The triple bond in the 3,3-dimethylbut-1-yn-1-yl group can be reduced to a double or single bond.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alkenes or alkanes from the reduction of the triple bond.
Aplicaciones Científicas De Investigación
3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene depends on its specific application. In chemical reactions, the bromine atom and the triple bond play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylthiophene: Lacks the 3,3-dimethylbut-1-yn-1-yl group, resulting in different reactivity.
3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)thiophene: Lacks the methyl group on the thiophene ring.
5-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-3-methylthiophene: Different substitution pattern on the thiophene ring.
Uniqueness
3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene is unique due to the specific combination of substituents on the thiophene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
89556-12-7 |
|---|---|
Fórmula molecular |
C11H13BrS |
Peso molecular |
257.19 g/mol |
Nombre IUPAC |
3-bromo-2-(3,3-dimethylbut-1-ynyl)-5-methylthiophene |
InChI |
InChI=1S/C11H13BrS/c1-8-7-9(12)10(13-8)5-6-11(2,3)4/h7H,1-4H3 |
Clave InChI |
SKJGIDSGRUHVJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C#CC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)
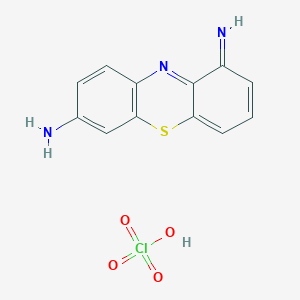
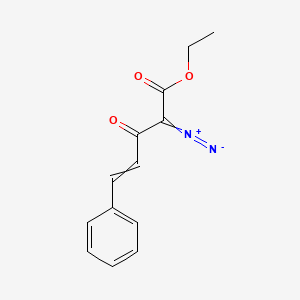
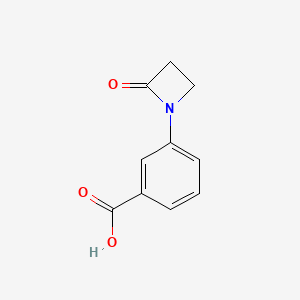
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
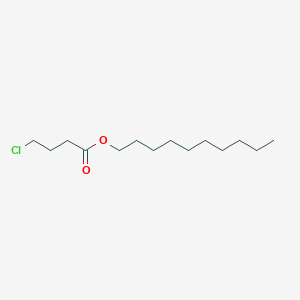
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
